Feracryl

Description

Properties

IUPAC Name |

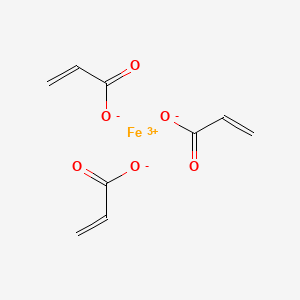

iron(3+);prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H4O2.Fe/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWBIDPJHFYYLM-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FeO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-10-7 (Parent) | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00890887 | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15773-23-6, 55488-18-1 | |

| Record name | Iron acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015773236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(3+) acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Feracryl

Fundamental Synthetic Routes to Feracryl Compounds

Fundamental synthetic approaches to this compound primarily involve the reaction between acrylic acid and iron salts. These methods lay the groundwork for understanding the chemical transformations leading to the formation of this compound and can be adapted for controlled synthesis on a smaller scale.

Reaction of Iron (III) Salts with Acrylic Acid: Aqueous Medium Synthesis

One fundamental method for synthesizing this compound involves the reaction of iron (III) chloride with acrylic acid in an aqueous medium. smolecule.com This process typically begins by dissolving iron (III) chloride in water. smolecule.com Acrylic acid is then slowly introduced to this solution under constant stirring. smolecule.com To facilitate the formation of iron (III) acrylate (B77674), the reaction mixture is subsequently heated. smolecule.com

Polymerization of Acrylic Acid in the Presence of Iron Initiators

This compound can also be synthesized through the polymerization of acrylic acid in the presence of iron initiators. This route often involves the partial polymerization of acrylic acid. google.comgoogle.com Iron salts, in conjunction with suitable initiators, play a crucial role in initiating and controlling the polymerization process, leading to the formation of the polymeric structure of this compound, which is described as the iron salt of polyacrylic acid.

Role of Specific Reagents and Conditions in this compound Synthesis (e.g., Potassium Persulphate, Mohr's Salt)

Specific reagents and controlled conditions are critical in the synthesis of this compound, particularly in polymerization-based routes. Potassium persulphate (K₂S₂O₈) is frequently employed as an initiator in the polymerization of acrylic monomers, including the synthesis of this compound. google.commdpi.comatamanchemicals.com In one documented method, potassium persulphate is mixed with acrylic acid in distilled water. google.com

Mohr's salt, or ferrous ammonium (B1175870) sulfate (B86663) (FeSO₄·(NH₄)₂SO₄·6H₂O), is another reagent utilized in this compound synthesis. google.com It is introduced into the mixture containing acrylic acid and potassium persulphate. google.com The reaction is typically conducted at elevated temperatures, such as 50°C, with continuous stirring for a specified duration, often 3 to 4 hours. google.com The molar ratios of the reactants, such as acrylic acid, potassium persulphate, and ferrous ammonium sulfate, are precisely controlled to achieve the desired product. For instance, a molar ratio of 176.0:1.0 for acrylic acid to potassium persulphate and a ratio of 110:1 for acrylic acid to the iron salt have been reported. google.com The presence of these iron salts and initiators facilitates the partial polymerization of acrylic acid, leading to the formation of this compound. google.comgoogle.com

Key parameters and reactant ratios reported in a specific synthesis method are summarized in the following table:

| Reactant | Role | Molar Ratio (relative to Acrylic Acid) | Conditions |

| Acrylic Acid | Monomer | 176.0 | Aqueous Medium, 50°C, Continuous Stirring |

| Potassium Persulphate | Initiator | 1.0 | Aqueous Medium, 50°C, Continuous Stirring |

| Ferrous Ammonium Sulfate | Iron Source | Approximately 0.63 (110:1 Acrylic Acid:Iron Salt) | Aqueous Medium, 50°C, Continuous Stirring |

Following the reaction, purification steps, such as treatment with a cation exchange resin, are employed to remove impurities. google.com

Industrial-Scale Production Techniques for this compound

Industrial production of this compound necessitates scalable and efficient methodologies to yield the compound in larger quantities while maintaining quality and desired physical characteristics.

Spray Drying Methodologies and Process Optimization

Spray drying is a commonly employed technique for the industrial production of this compound. smolecule.com This method involves transforming a liquid feedstock, typically a concentrated solution of this compound, into a dry powder. microsphere.chglatt.com The process involves spraying the solution into a drying chamber. smolecule.commicrosphere.chglatt.com

Reported industrial spray drying parameters for this compound synthesis are summarized below:

| Process Step | Parameter | Value/Condition |

| Feedstock | Material | Concentrated this compound Solution |

| Drying Chamber | Temperature | ~140°C |

| Drying Chamber | Pressure | Vacuum Conditions |

| Product Collection | Method | Bag Filter |

| Final Product | Particle Size | < 100 µm |

Alternative Precipitation-Based Preparation Strategies

While spray drying is a prominent industrial method, alternative precipitation-based preparation strategies for this compound also exist. These methods typically involve inducing the formation of solid this compound from a solution through changes in solubility or reaction conditions, leading to precipitation of the product. One early documented synthesis involved a polymerization reaction followed by impurity removal and vacuum drying, which can be considered a form of precipitation and isolation. google.com This process yielded a solid product, described as pinkish thin scales or peach-colored particles, with a specific particle size after micronization. google.comgoogle.com While less detailed information on specific large-scale precipitation protocols for this compound is readily available compared to spray drying in the provided sources, these methods represent alternative approaches to obtaining solid this compound.

Advancements in Pharmaceutical-Grade this compound Synthesis

Achieving pharmaceutical-grade this compound requires controlled synthesis and subsequent purification and processing steps to ensure purity, consistency, and desired physical characteristics google.comgoogle.com. An improved process for preparing pharmaceutical-grade this compound involves the partial polymerization of acrylic acid in the presence of an iron salt and an initiator, followed by purification, vacuum drying, and micronization google.comgoogle.com. The use of pharmaceutical-grade raw materials, such as water for injection, is preferred in this process google.com.

Purification is a critical step in obtaining pharmaceutical-grade this compound, involving the removal of impurities google.comgoogle.com. One method for purifying the this compound solution involves treating it with an ion exchange resin google.comgoogle.com. Ion exchange resins are insoluble matrices, often in the form of porous beads, fabricated from an organic polymer substrate wikipedia.org. They are widely used in separation and purification processes in various industries, including pharmaceutical production wikipedia.orgsigmaaldrich.com.

In the context of this compound synthesis, treating the solution with a cation exchange resin at room temperature can effectively remove impurities google.com. This process involves the exchange of ions between the this compound solution and the functional groups on the resin, thereby retaining undesirable ionic species and yielding a purified this compound solution wikipedia.org. After treatment with the ion exchange resin, the mixture is filtered to obtain a clear solution google.com.

Following purification, controlled drying is necessary to obtain solid this compound google.comgoogle.com. Vacuum drying at a controlled temperature is a technique employed in the preparation of pharmaceutical-grade this compound google.comgoogle.com. For instance, vacuum drying at a controlled temperature of 50°C with a rotary evaporator has been reported to yield pinkish thin scales of the product google.com. Industrial production methods often utilize spray drying techniques, involving spraying a concentrated solution into a drying chamber maintained at a specific temperature under vacuum conditions to achieve a fine powder smolecule.com. Spray drying allows for precise control over particle size, moisture content, and physical properties of the final product schedio.ch. It is a well-established particle engineering technology in the pharmaceutical industry, suitable for converting liquid feeds into dry powders and offering advantages such as continuous operation and control over particle characteristics contractpharma.comnih.gov.

After drying, micronization is employed to reduce the particle size of the this compound powder google.comgoogle.com. Micronization is a particle engineering technique that reduces the average particle diameter of a solid material, often through methods like jet milling contractpharma.com. Passing the evaporated product through a micronizer yields fine particles google.com. This process is crucial for achieving desired characteristics such as solubility and flow properties for pharmaceutical applications google.comgoogle.comeuroapi.com. The resulting pharmaceutical-grade this compound is typically a powder with a specific particle size distribution google.comgoogle.com. For example, a process has been described that yields peach-colored particles with an average particle size of 500 microns google.comgoogle.com. Micronization contributes to increasing the surface area of the compound, which can enhance its solubility google.com. Particle engineering, including micronization and spray drying, is increasingly utilized in the pharmaceutical industry to optimize the properties of active pharmaceutical ingredients contractpharma.comnih.goveuroapi.comhovione.com.

Chemical Reactivity and Transformation of Feracryl

Oxidative Pathways and Iron Species Transformation

Feracryl is susceptible to oxidation, a process that primarily affects the iron species within the polymer structure and can lead to alterations in the polyacrylate chain.

Formation of Iron (III) Oxide and Other Oxidized By-products

Oxidation of this compound can lead to the formation of iron (III) oxide. nih.gov This transformation involves a change in the oxidation state of iron ions within the this compound structure. In addition to iron (III) oxide, other oxidized by-products, such as acrylic acid derivatives, can be formed during these processes. nih.gov

Influence of Oxidizing Agents (e.g., Hydrogen Peroxide, Potassium Permanganate)

The presence of oxidizing agents significantly influences the oxidative pathways of this compound. Common oxidizing agents like hydrogen peroxide and potassium permanganate (B83412) are known to react with this compound. nih.govsmolecule.com These reagents can facilitate the oxidation of the iron centers and potentially induce oxidative degradation of the polymeric acrylate (B77674) structure.

Reductive Pathways and Iron Species Transformation

This compound can also undergo reduction reactions, primarily affecting the iron component and potentially leading to changes in the polymer.

Formation of Iron (II) Acrylate

Under certain conditions, this compound can be reduced to form iron (II) acrylate or other iron (II) compounds. nih.govnih.gov This indicates a reduction in the oxidation state of the iron ions from +3 to +2. The formation of iron (II) acrylate is accompanied by the production of hydrogen gas. nih.gov

Influence of Reducing Agents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)

Reducing agents play a key role in the reductive transformation of this compound. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used to facilitate the reduction of this compound. nih.govsmolecule.com The specific products and the extent of reduction can depend on the strength of the reducing agent and the reaction conditions.

Substitution Reactions Involving Acrylate Moieties

Nucleophilic Substitution with Functional Groups (e.g., Amines, Alcohols)

Information specifically detailing nucleophilic substitution reactions involving this compound with functional groups such as amines and alcohols was not found in the consulted literature. While polyacrylic acid, the base polymer of this compound, contains carboxylic acid/carboxylate groups that can potentially undergo reactions like esterification (with alcohols) or amidation (with amines) under specific conditions, the reactivity of the iron salt form (this compound) in such nucleophilic substitution pathways is not explicitly described in the search results. The complexation of iron with the carboxylate groups may alter their reactivity compared to the free carboxylic acid.

Complexation Chemistry of this compound

The complexation chemistry of this compound is fundamental to its identity and properties. This compound is characterized as an iron salt of polyacrylic acid. Current time information in Minneapolis, MN, US.fishersci.de This indicates that the iron ions are associated with the carboxylate groups along the polyacrylic acid polymer chains through complex formation. The formation of such metal-carboxylate complexes in polymeric systems is often described as a polymer-analog transformation, where the functional groups of the polymer react with metal salts or ions.

Polymer Chemistry and Macromolecular Architectures of Feracryl

Polymeric Structure and Compositional Analysis

Feracryl is based on a homopolymer of acrylic acid (2-propenoic acid) with associated iron ions. ontosight.ai The chemical composition involves the iron salt of the acrylic acid polymer. ontosight.ai

This compound can be synthesized through the reaction of iron(III) chloride with acrylic acid, typically in an aqueous medium. In this process, iron(III) chloride is dissolved in water, and acrylic acid is added slowly with constant stirring. Heating the mixture facilitates the formation of iron(III) acrylate (B77674).

While the search results mention the homopolymerization of acrylic acid, the specific details of how iron ions influence or are involved during the polymerization itself (as opposed to forming the salt after polymerization) are not explicitly detailed in the provided snippets under the term "homopolymerization of acrylic acid with iron ions" ontosight.ai. However, it is clear that this compound is the iron salt of polyacrylic acid, implying the iron ions interact with the carboxylic acid groups of the pre-formed or forming polymer chains. ontosight.aifishersci.demdpi.com Studies on the interaction of ferric ions with poly(acrylic acid) solutions indicate that ferric ions coordinate with the carboxylic acid groups, yielding H+ ions and lowering the pH. rsc.org

Characterization of this compound's structural and physicochemical properties can be achieved using a combination of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is useful for identifying functional groups, while nuclear magnetic resonance (NMR) can provide information on molecular configuration. Physicochemical properties like solubility and stability can be assessed using high-performance liquid chromatography (HPLC) under varying pH and temperature conditions. Mass spectrometry (MS), including MALDI-MS, can be used for molecular weight confirmation and analysis of repeating structures and end groups in polymers. shimadzu.com Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is valuable for determining molecular weight and can be coupled with different detectors for compositional analysis. shimadzu.commalvernpanalytical.com

Metal ion coordination in polymers, in general, involves the interaction between metal ions and functional groups within the polymer chains, such as carboxylic acid groups. rsc.orgmdpi.com This coordination can lead to changes in the polymer's properties. mdpi.comfrontiersin.org In the case of this compound, the ferric ions coordinate with the carboxylate anions of the polyacrylic acid backbone. rsc.org This coordination is crucial to the polymer's structure and behavior.

Formation of Polycomplexes with Biological Macromolecules

This compound interacts with blood plasma proteins, including fibrinogen and albumin. This interaction is significant in its application as a hemostatic agent. This compound's hemostatic effect is exerted by interacting with fibrinogen in the blood, forming a stable network that accelerates blood clotting. This interaction creates a scaffold for platelet aggregation. Furthermore, this compound forms water-insoluble polycomplexes with blood plasma proteins, which enhances its hemostatic properties. Studies have investigated the interaction of proteins like human serum albumin (HSA) and fibrinogen with various surfaces, highlighting their adsorption behavior and influence on subsequent biological events. nih.gov Albumin and fibrinogen are among the most abundant proteins in blood plasma and play crucial roles, with albumin contributing to osmotic pressure and transport, and fibrinogen being vital for blood clotting. plos.orgnews-medical.net

The formation of polycomplexes between this compound and biological macromolecules, particularly proteins, involves ionic interactions. Proteins contain charged amino acid residues, and biological macromolecules often have charged functional groups. lumenlearning.comopentextbc.cakhanacademy.orgcallutheran.edunih.gov Ionic bonds, or salt bridges, are a combination of ionic bonding and hydrogen bonding and are important non-covalent forces in biological systems, contributing to protein structure and interactions. callutheran.eduwikipedia.org Electrostatic interactions, which include ionic bonds, can promote the recognition and association between proteins or between proteins and ligands. universiteitleiden.nl In the context of this compound, the negatively charged carboxylate groups of the polyacrylic acid backbone can interact electrostatically with positively charged regions on proteins like albumin and fibrinogen, leading to the formation of polycomplexes. The coordination of ferric ions with the carboxylate groups in this compound influences the charge distribution along the polymer chain, which in turn affects its interaction with charged biological molecules.

Structure-Property Relationships in this compound Polymers

The properties of polymer materials, including their interactions with biological systems, are strongly influenced by their structure. In polymers used as hemostats, factors such as the presence of electrical charges and functional groups capable of forming hydrogen bonds are important for promoting hemostasis and mucoadhesiveness. rsc.org These features can influence the absorption of water, concentrating coagulation factors and platelets, and enable the polymer to adhere to tissues, forming a physical barrier. rsc.org High molecular weight and chain flexibility can also enhance mucoadhesiveness. rsc.org

The structure of this compound, specifically the polyacrylic acid backbone and the coordination of iron(III) ions, dictates its ability to interact with proteins and form polycomplexes. The density and tightness of coordination between the polymer chains and the ferric ions can influence the polymer's behavior in solution, potentially leading to phase separation at certain concentrations. rsc.org The polymeric architecture, including monomer type, charge, and molecular weight, significantly influences the performance of polymers as stabilizing additives for metal ions. lubrizol.com While this study focuses on metal ion stabilization, the principle that polymer architecture affects interaction with ions and other molecules is directly relevant to this compound's interaction with biological macromolecules. The specific arrangement and availability of the coordinated iron ions and the free carboxylate groups along the polyacrylic acid chain will determine the nature and strength of the ionic and other non-covalent interactions with proteins, thereby influencing the formation and stability of the polycomplexes and contributing to this compound's observed properties.

Comparative Analysis with Related Poly(metal acrylates) (e.g., Argacryl, Ziacryl, PAAg)

A comparative analysis of the polymer chemistry and macromolecular architectures of poly(ferric acrylate) (this compound) with related poly(metal acrylates) such as poly(silver acrylate) (Argacryl, PAAg) and poly(zinc acrylate) (Ziacryl) reveals both commonalities stemming from the poly(acrylic acid) backbone and distinctions arising from the specific metal cation and synthesis method. While detailed information specifically on the macromolecular architecture of this compound is limited in the available literature, insights can be drawn from studies on related poly(metal acrylates) and the general behavior of poly(acrylic acid) (PAA) and its metal complexes.

Poly(acrylic acid) (PAA), the base polymer for these metal salts, is a water-soluble polyelectrolyte characterized by the presence of carboxylic acid groups along its chain researchgate.netresearchgate.net. These carboxylic acid groups can interact with metal ions to form poly(metal acrylate) salts. The resulting polymer structure and properties are significantly influenced by the nature of the metal ion, the degree of neutralization or metal incorporation, and the synthesis conditions researchgate.netmdpi.com.

Poly(zinc acrylate) (Ziacryl), for instance, can be formed through the polymerization of zinc acrylate monomer or by the neutralization of poly(acrylic acid) with a zinc salt gla.ac.uk. Zinc acrylate monomer itself can create an 'ionic' cross-linked structure when used in peroxide-vulcanized rubber, where ionic bonds can slide and reform, contributing to properties like heat resistance and mechanical strength innospk.comguidechem.com. Studies on poly(acrylamide-co-acrylic acid)-zinc acetate (B1210297) polymer electrolytes indicate complex formation between the polymer and zinc ions, affecting the structural and electrical properties of the resulting films scirp.org. The basic structure of zinc acrylate involves zinc ions bonded to acrylate groups guidechem.com.

Poly(silver acrylate) (Argacryl, PAAg) can be synthesized through methods like emulsion polymerization researchgate.netalfa-chemistry.com. Research on silver-poly(acrylate) clusters highlights the interaction between silver ions and the poly(acrylate) chains. The synthesis method and the polymer chain length play crucial roles in the size and polydispersity of resulting nanoparticles or clusters, indicating control over some aspects of the macromolecular assembly or interactions acs.orgcapes.gov.br. The formation of carboxylate groups, indicative of the silver acrylate monomer and its inclusion in copolymers, has been observed via techniques like FTIR spectroscopy researchgate.net.

The comparative analysis of these poly(metal acrylates) underscores that while the poly(acrylic acid) backbone provides a common foundation, the specific metal cation dictates unique aspects of the polymer chemistry and resulting macromolecular architecture, particularly concerning ionic interactions and potential for crosslinking. Further research is needed to fully elucidate the specific macromolecular architecture of this compound and provide a more detailed comparison with its counterparts.

| Compound Name | Base Polymer/Monomer | Metal Ion | Key Architectural/Chemical Aspects Noted in Search Results |

| This compound | Acrylic Acid | Iron (Fe³⁺) | Limited specific information on polymer architecture. |

| Argacryl / PAAg | Acrylic Acid | Silver (Ag⁺) | Formation of clusters with silver nanoparticles; influence of synthesis on particle size; interaction with carboxylate groups. researchgate.netacs.orgcapes.gov.br |

| Ziacryl | Acrylic Acid | Zinc (Zn²⁺) | Formation of ionic cross-linked structures; complex formation with polymer chains; used as crosslinking agent and catalyst. innospk.comguidechem.comscirp.org |

| Poly(acrylic acid) (PAA) | Acrylic Acid | N/A | Polyelectrolyte nature; forms complexes with metal ions; chain conformation affected by ionization and counterions. researchgate.netresearchgate.netresearchgate.netmdpi.com |

Advanced Material Science Applications of Feracryl

Catalytic Roles in Polymerization Processes

Feracryl functions as a catalyst in various polymerization processes. nih.govfishersci.ptnih.gov Catalysts hold significant importance in polymer production by accelerating reaction rates without undergoing consumption, influencing the resulting polymer's structure and composition, and aiding in the control of molecular weight distribution. fishersci.ieamericanelements.com

Facilitation of Iron-Containing Polymer Synthesis

In its capacity as a catalyst, this compound facilitates the synthesis of iron-containing compounds. nih.govfishersci.ptnih.gov Iron-based complexes, potentially synthesized or influenced by this compound, present opportunities in catalysis for the development of environmentally friendly, less toxic, and cost-effective systems applicable in controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). thegoodscentscompany.com

Precursor Chemistry for Novel Acrylate (B77674) Compounds and Iron Salts

This compound serves as a precursor in the synthesis of various acrylate compounds and iron salts. nih.govfishersci.ptnih.gov This is accomplished through distinct chemical transformations, including oxidation, reduction, and substitution reactions. nih.govfishersci.ptnih.gov

Specific reactions involving this compound as a precursor include:

Oxidation: this compound can undergo oxidation to yield iron (III) oxide and derivatives of acrylic acid. Common oxidizing agents employed in this process include hydrogen peroxide and potassium permanganate (B83412). nih.govnih.gov

Reduction: Under appropriate conditions, this compound can be reduced to form iron (II) acrylate. Reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride can be utilized for this conversion. nih.govnih.gov

Substitution: this compound is capable of participating in substitution reactions where the acrylate functional group is replaced by other groups, often involving nucleophilic species like amines and alcohols. nih.govnih.gov

These reactions underscore the versatility of this compound in synthetic chemistry for the generation of new materials.

Application in Coatings, Adhesives, and Sealants Technologies

The polymerizable characteristics of this compound render it suitable for incorporation into coatings, adhesives, and sealants technologies. nih.govnih.gov Its capacity to form robust bonds can contribute to enhancing the durability and performance of these materials. nih.gov Polymers, including polyacrylates, are extensively employed in these applications, providing properties such as adhesion to a variety of substrates and flexibility. blkcommodities.comfishersci.fiepa.gov

Development of Specialized Biomedical Materials

This compound finds significant application within the biomedical field, particularly in the areas of wound management and hemostasis. nih.govfishersci.ptnih.govfishersci.beuni.luwikidata.org It is a synthetic polymer-based compound utilized for controlling bleeding during surgical procedures and in wound care. fishersci.ptnih.govuni.lu

Materials for Wound Management and Hemostasis Research

In the context of wound management and hemostasis, this compound functions as a topical hemostatic agent. nih.govfishersci.ptwikidata.org16streets.com Its mechanism of action involves interaction with fibrinogen present in the blood, leading to the formation of a stable network that accelerates blood clotting by providing a scaffold for platelet aggregation. nih.govfishersci.pt This interaction is instrumental in controlling minor bleeding when the compound is applied topically. nih.gov Furthermore, the acidic polyelectrolyte nature of this compound facilitates the formation of water-insoluble polycomplexes with blood plasma proteins, thereby augmenting its hemostatic properties. fishersci.pt

Beyond its hemostatic capabilities, this compound also demonstrates antiseptic and antimicrobial properties, making it valuable for treating wounds and preventing infections. fishersci.ptnih.govfishersci.bewikidata.org16streets.com Studies have indicated its effectiveness against a range of Gram-positive and Gram-negative pathogens, as well as fungal strains. wikidata.org16streets.com This dual functionality of controlling bleeding and mitigating potential infection risks positions this compound as a valuable component in wound management strategies. wikidata.org16streets.com Formulations containing this compound have shown a notable reduction in microbial load within a short timeframe. nih.gov

Research findings highlight the efficacy of this compound in achieving hemostasis. A clinical study reported that patients treated with this compound experienced significantly reduced blood loss and shorter recovery periods when compared to those managed with conventional hemostatic agents such as hydrogen peroxide or thrombin. nih.gov

| Application Area | Key Property / Mechanism | Noted Benefit |

| Hemostasis | Interaction with fibrinogen, formation of stable network, accelerates platelet aggregation | Controls bleeding, forms protective barrier, reduces blood loss, shorter recovery |

| Antiseptic/Antimicrobial | Effective against pathogens | Prevents infection, reduces microbial load |

| Wound Management (Overall) | Hemostatic, antimicrobial, hygroscopic properties | Promotes healing, absorbs exudate, facilitates granulation tissue formation |

This table summarizes some of the key properties and observed benefits of this compound in biomedical applications based on available research. fishersci.bewikidata.org

This compound can be prepared in various topical formulations, including gels, creams, sprays, and ointments. nih.gov Its biocompatibility and biodegradability further contribute to its suitability for promoting efficient skin regeneration. wikidata.org

Absorbent Materials in Biomedical Contexts

This compound is recognized for its capacity to absorb and retain fluids, a property that is particularly beneficial in biomedical applications requiring effective moisture management, such as wound care products. ontosight.ai As a synthetic polymer derived from acrylic acid and iron, this compound's absorbent nature allows it to be utilized in wound care to manage exudate and provide a protective barrier for the wound. ontosight.ai The ability of this compound to maintain a moist environment is considered advantageous for promoting wound healing, potentially facilitating the process of autolytic debridement. ontosight.ai When applied topically, this compound functions as an adsorbent and protective material that aids in controlling bleeding and safeguarding injured skin. google.com This compound is available in various topical formulations, including gels, creams, and ointments, to facilitate its application in wound management. google.comgoogle.com

Investigation of Antimicrobial and Antiseptic Properties in Material Design

Investigations into this compound have highlighted its antiseptic and antimicrobial characteristics, which are considered vital for preventing infections in wounds. google.comgoogle.comresearchgate.net The mechanism underlying these properties involves the limitation of blood loss and a reduction in the potential for microbial dissemination. this compound has demonstrated capabilities as an anti-infective agent. google.comgoogle.com Research indicates its effectiveness against a broad spectrum of microorganisms, with studies showing anti-infective activity against various gram-positive and gram-negative bacterial and fungal strains. researchgate.netgoogle.com These include Staphylococcus aureus, Streptococcus pyogenes, Corynebacterium diphtheriae, Salmonella typhi, Shigella dysentriae, Escherichia coli, Proteus Vulgaris, Pseudomonas aeruginosa, Trichoderma Viridae, and Candida Albicans. google.com The antimicrobial activity of this compound has been considered comparable in efficacy to povidone-iodine. researchgate.net It is suggested that the release of iron ions from the polymeric structure of this compound may contribute to its ability to prevent infections.

Degradation Mechanisms and Stability Studies of Feracryl

Pathways of Chemical Degradation

Feracryl undergoes several types of chemical reactions that can lead to its degradation. These include oxidation, reduction, and substitution reactions.

Oxidative Degradation Profiles

Oxidation is a significant degradation pathway for this compound. Under certain conditions, this compound can be oxidized, leading to the formation of iron(III) oxide and other by-products. The iron ion (Fe³⁺) within the polymer structure contributes to its stability, but also plays a role in potential redox reactions. While specific detailed oxidative degradation profiles for this compound are not extensively detailed in the provided snippets, the general principle of oxidation leading to changes in the iron component and the polymer backbone is established. Studies on other polyacrylic acid derivatives, such as polyacrylic acid silver, indicate that oxidation can occur in conjunction with redox processes involving the metal ions and the polymer matrix. mdpi.com

Environmental and Storage Factor Influences on Stability

The stability of this compound is influenced by environmental factors such as temperature, humidity, and light, as well as storage conditions. paho.orggmpinsiders.com Controlled environmental simulations are necessary for evaluating the compound's stability under these stressors.

Thermal Stability: Incubating this compound at various temperatures (e.g., 25°C, 40°C, and 60°C) for set durations (e.g., 24–72 hours) allows for monitoring degradation via techniques like HPLC. Elevated temperatures can accelerate the rate of chemical degradation. openaccessjournals.comresearchgate.net

Photostability: Exposure to UV light (e.g., λ = 254–365 nm) can induce photodegradation. Quantifying photodegradation products can be done using mass spectrometry (LC-MS). While this compound is reported to have low photosensitivity compared to polyacrylic acid silver , photolytic stress is a standard condition evaluated in forced degradation studies. researchgate.netsgs.commedcraveonline.com

Humidity: High humidity can influence the degradation of pharmaceutical products. gmpinsiders.comnih.gov Stability studies often involve controlled humidity levels, such as 60% RH or 75% RH, depending on the study type (long-term or accelerated). gmpinsiders.comamsbiopharma.com

Storage Conditions: Proper storage conditions are essential for maintaining the quality, safety, and efficacy of pharmaceutical products throughout their shelf life. paho.orggmpinsiders.com Regulatory guidelines, such as those from ICH, recommend specific temperature and humidity parameters for stability studies to simulate real-life storage and predict shelf life. gmpinsiders.comnih.govamsbiopharma.com The container-closure system and packaging materials also play a role in protecting the product from environmental factors. paho.orggmpinsiders.com

Characterization of Degradation Products

Identifying the likely degradation products of this compound is a key objective of stability studies, particularly forced degradation studies. sgs.comnih.gov Characterization of these degradation products helps in understanding the degradation pathways and can inform the development of stable formulations. openaccessjournals.comsgs.comnih.gov

Techniques such as high-resolution mass spectrometry (HRMS) can be used to identify transient intermediates and degradation products. LC-MS/MS is also a common technique for the characterization of degradation products. researchgate.netturkjps.orgmdpi.comresearchgate.net Spectroscopic techniques like FTIR can identify functional groups and structural changes that occur during degradation. XRD and SEM-EDX can provide information on crystallinity, elemental distribution, and potential changes in the material's physical form upon degradation.

While specific degradation products of this compound are not explicitly listed with their structures or detailed characterization data in the provided information, the methodologies for their characterization involve advanced analytical techniques commonly used in pharmaceutical stability studies. researchgate.netturkjps.orgmdpi.comresearchgate.net

Methodologies for Assessing Material Stability

Assessing the stability of this compound involves various methodologies, including accelerated aging, forced degradation studies, and long-term stability protocols. These studies are crucial for determining shelf life, recommending storage conditions, and fulfilling regulatory requirements. researchgate.netsgs.commedcraveonline.comnih.gov

Accelerated Aging and Forced Degradation Studies

Accelerated aging and forced degradation studies are designed to increase the rate of chemical degradation or physical change of a substance by using exaggerated storage conditions. openaccessjournals.commedcraveonline.comamsbiopharma.com These studies provide rapid assessment of stability and help identify potential degradation mechanisms and products. sgs.commedcraveonline.comnih.gov

Accelerated Aging: This involves subjecting the material to higher temperatures and humidity than normal storage conditions to predict long-term stability over a shorter period, typically 6 months. gmpinsiders.comamsbiopharma.com Standard conditions for accelerated testing are often 40°C ± 2°C and 75% RH ± 5% RH. gmpinsiders.comnih.govamsbiopharma.com Accelerated aging can simulate the effects of short-term excursions outside of recommended storage conditions, such as during shipping. nih.govamsbiopharma.comeuropa.eu

Forced Degradation: Also known as stress testing, forced degradation involves exposing the drug substance or product to more severe conditions than accelerated studies. researchgate.netmedcraveonline.comnih.gov These conditions can include acid stress, base stress, oxidative stress, heat stress (dry and wet), and photolytic stress. sgs.com The purpose is to intentionally degrade the sample to identify degradation pathways and products, and to validate stability-indicating analytical methods. openaccessjournals.comsgs.commedcraveonline.comnih.gov A target degradation of typically 10% of the active pharmaceutical ingredient is often aimed for in forced degradation studies to ensure that potential degradation products are generated and can be studied. openaccessjournals.comresearchgate.net

Long-Term Stability Protocols

Long-term stability studies, also known as real-time stability studies, evaluate the quality of a substance under controlled conditions that simulate the recommended storage conditions for the proposed shelf life. gmpinsiders.comamsbiopharma.com These studies are essential for establishing the stability profile and determining the shelf life of the product. gmpinsiders.comamsbiopharma.comeuropa.eu

Standard long-term storage conditions recommended by regulatory guidelines like ICH are typically 25°C ± 2°C and 60% RH ± 5% RH, or 30°C ± 2°C and 65% RH ± 5% RH, depending on the climatic zone where the product will be marketed. gmpinsiders.comnih.govamsbiopharma.comeuropa.eu

The frequency of testing in long-term studies is designed to establish a comprehensive stability profile. Regulatory guidelines normally recommend testing every 3 months during the first year, every 6 months during the second year, and annually thereafter through out the proposed shelf life. amsbiopharma.comeuropa.euedaegypt.gov.egeuropa.eu

Intermediate testing conditions (e.g., 30°C ± 2°C / 65% RH ± 5% RH for 6 months) are sometimes included, particularly if significant change is observed under accelerated conditions, to evaluate the temperature effect at a less exaggerated condition. gmpinsiders.comamsbiopharma.comeuropa.euedaegypt.gov.egeuropa.eu

Long-term studies should cover a minimum duration at the time of submission for regulatory approval and should continue throughout the proposed shelf life. europa.eueuropa.eu

Here is a summary of typical stability storage conditions based on ICH guidelines:

| Study Type | Temperature (°C) | Relative Humidity (% RH) | Minimum Duration |

| Long-Term | 25 ± 2 or 30 ± 2 | 60 ± 5 or 65 ± 5 | 12 months (at submission), continued through shelf life |

| Intermediate | 30 ± 2 | 65 ± 5 | 6 months |

| Accelerated | 40 ± 2 | 75 ± 5 | 6 months |

Note: Specific conditions may vary based on product type and climatic zone. gmpinsiders.comnih.govamsbiopharma.comeuropa.eu

This compound, chemically known as the iron salt of polyacrylic acid, is a synthetic polymer widely used in biomedical applications for its hemostatic and antimicrobial properties. ontosight.ai It is marketed under various trade names, including Ferasep, Haemolok, Sepgard, and Supraheal. ontosight.aimdpi.com this compound's efficacy stems from its ability to form a polymeric network that interacts with blood components, accelerating clotting and reducing infection risks. The iron(III) ion (Fe³⁺) within the compound contributes to its stability and reactivity, facilitating interactions with biological tissues.

The stability of this compound is crucial for maintaining its therapeutic efficacy and shelf life. Studies on this compound's stability typically involve assessing its behavior under various environmental conditions, including temperature, light, and pH. paho.orggmpinsiders.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor degradation and assess physicochemical properties.

This compound's iron-based structure generally offers greater chemical stability under physiological conditions compared to some other polyacrylic acid derivatives, such as polyacrylic acid silver (PAAg), which is known for its photosensitivity. While specific detailed degradation pathways for this compound are not extensively described in the provided search results, general chemical reactions involving the compound include oxidation, reduction, and substitution of the acrylate (B77674) groups. Oxidation can lead to the formation of iron(III) oxide and other by-products, while reduction can convert the compound to iron(II) compounds. Substitution reactions may occur where acrylate groups are replaced by other functional groups.

Thermal stability studies involve incubating this compound at different temperatures, such as 25°C, 40°C, and 60°C, over periods like 24–72 hours, with degradation monitored by HPLC. Photostability can be assessed by exposing samples to UV light and quantifying photodegradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). Experimental designs for stability testing often align with guidelines from organizations like the OECD and ICH, incorporating controls and statistical validation. paho.orgeuropa.eueuropa.eu

Research indicates that this compound in solution form, particularly within a pH range of 2.9 to 4.0, can be stable. google.comgoogle.com Some formulations have demonstrated stability for up to 18 months under ambient conditions. google.com Stability testing also considers factors like humidity and packaging, which are critical for preventing degradation. gmpinsiders.com

Strategies for Enhancing this compound Stability in Diverse Formulations

Enhancing the stability of this compound in diverse formulations is essential for broadening its applications and ensuring consistent performance. Formulation strategies aim to protect the compound from degradation induced by environmental factors and interactions with other components.

One approach to enhance the stability and efficacy of compounds, including potentially this compound, involves the development of novel drug delivery systems such as nanoparticle encapsulation. Nanoparticles can improve solubility and stability, and facilitate targeted delivery. Prodrug formulations, which involve modifying the compound to improve its permeability and stability, are another strategy explored for enhancing therapeutic agents.

Maintaining the stability of active pharmaceutical ingredients in formulations is influenced by factors such as temperature, humidity, light exposure, and packaging. gmpinsiders.com Controlling the pH is a common strategy for maintaining the stability of compounds in aqueous solutions. mdpi.com The use of co-solvents, viscosity enhancers, and air exclusion can also contribute to reducing degradation rates in solutions. mdpi.com

For solid formulations, such as tablets containing drug-layered pellets, stability enhancement can be achieved. nih.gov This enhancement can be dependent on the final water content of the tablet and can be further improved by incorporating moisture barrier coatings. nih.gov While the exact mechanism of stability enhancement in such formulations may not always be fully elucidated at a molecular level, the process can help reduce degradation pathways. nih.gov

Accelerated aging studies, involving incubation in buffers of varying pH and saline solutions at elevated temperatures, are used to understand how environmental factors influence degradation mechanisms. Techniques like Gel Permeation Chromatography (GPC) can track molecular weight reduction, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can quantify the leaching of ions, such as iron in the case of this compound. Computational strategies, such as Molecular Dynamics (MD) simulations, can be employed to model interactions and predict degradation pathways under different conditions.

The stability of this compound in various forms, including solutions, sprays, powders, creams, and lotions, is a key consideration for its pharmaceutical applications. google.comgoogle.com Formulations are often prepared as aqueous solutions with a controlled pH to maintain stability. google.comgoogle.comgoogle.com

Theoretical and Computational Investigations of Feracryl

Molecular Modeling of Feracryl Structure and Interactions

Molecular modeling of this compound primarily involves understanding the intricate three-dimensional arrangement of the polyacrylic acid (PAA) chains and their coordination with iron(III) ions. These models are crucial for predicting the macroscopic properties of the material, such as its mechanical strength and swelling behavior.

At the core of this compound's structure is the cross-linking of PAA chains by Fe(III) ions. Molecular dynamics (MD) simulations are a key tool for exploring the conformational landscape of these cross-linked polymer networks. These simulations model the movement of atoms and molecules over time, governed by a set of potential energy functions known as a force field. For a system like this compound, a combination of force fields is typically employed, such as the General AMBER Force Field (GAFF) for the PAA chains and specialized parameters for the iron ions.

| Component | Parameter Type | Example Value/Model | Reference/Note |

|---|---|---|---|

| Polyacrylic Acid | Force Field | GAFF (General AMBER Force Field) | Commonly used for organic molecules. |

| Iron(III) Ion | Force Field | AMBER parameters for highly charged ions | Requires careful parameterization, often using the 12-6-4 Lennard-Jones potential for better accuracy with highly charged ions. ambermd.org |

| Water | Solvent Model | SPC/E (Extended Simple Point Charge) or TIP3P (Transferable Intermolecular Potential 3-Point) | Explicit water models are crucial for accurately simulating hydrogel properties. |

| Simulation Step | Procedure | Energy Minimization, NVT (isothermal-isochoric) and NPT (isothermal-isobaric) equilibration | Standard procedure to prepare the system for production simulations. |

| Bond/Angle | Calculated Value (Å or °) |

|---|---|

| Fe-O1 Bond Length | 1.893 Å |

| Fe-O2 Bond Length | 1.929 Å |

| Fe-O3 Bond Length | 2.065 Å |

| Fe-N1 Bond Length | 1.941 Å |

| Fe-N2 Bond Length | 1.943 Å |

| N1-Fe-N2 Angle | 84.35° |

Data adapted from a DFT study on an Fe(III) imine chelate, providing an approximation of the coordination environment in this compound. nih.gov

Simulation of Polymerization and Complexation Processes

The formation of this compound involves the free-radical polymerization of acrylic acid in the presence of an iron-based redox initiator system. wpmucdn.com Simulating this process is computationally challenging due to the multiple time and length scales involved. Kinetic Monte Carlo (KMC) simulations and computational fluid dynamics (CFD) are often employed to model polymerization reactions.

While detailed simulations of the entire this compound synthesis are complex, computational studies on related systems, such as the radical polymerization of acrylates, provide a framework for understanding the process. researchgate.netacs.org These models can help in optimizing reaction conditions to achieve desired material properties.

Quantum Chemical Studies of Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are invaluable for investigating the electronic structure and reactivity of the components of this compound. These methods can be used to calculate a variety of properties that govern chemical reactions, such as bond energies, reaction enthalpies, and activation barriers.

The interaction between Fe(III) ions and the carboxylate groups of polyacrylic acid is a key determinant of this compound's properties. DFT calculations can quantify the strength of this interaction. For example, the binding energy of Fe(III) with oxygen-containing ligands can be calculated to understand the stability of the cross-links. While specific binding energies for the Fe(III)-polyacrylate system are not extensively reported, studies on analogous systems, such as the binding of Fe(III) to aluminosilicate (B74896) oligomers, show significantly high binding energies, on the order of tens of electron volts (eV), highlighting the strength of the Fe(III)-oxygen interaction. frontiersin.org

| Ligand | Binding Energy (eV) |

|---|---|

| Aluminosilicate Dimer | 39.6 |

| Aluminosilicate Trimer | 53.0 |

These high binding energies indicate a very strong interaction between Fe(III) and oxygen-containing ligands, which is relevant to the stability of the cross-links in this compound. frontiersin.org

Quantum chemical calculations can also be used to study the mechanism of the iron-initiated polymerization of acrylic acid. By calculating the energies of reactants, transition states, and products for each step of the reaction, a detailed energy profile can be constructed. This allows for the determination of the rate-limiting step and provides insights into how the catalyst influences the reaction.

Theoretical Frameworks for Bio-Material Interactions

Understanding the interaction of this compound with biological systems is crucial for its biomedical applications. Theoretical frameworks in this area aim to predict and explain the biocompatibility and bioadhesion of the material.

The initial interaction of a biomaterial with a biological environment is the adsorption of proteins, which is governed by a complex interplay of forces including van der Waals, electrostatic, and hydrophobic interactions. Computational models can simulate this process to predict which proteins are likely to adsorb and in what orientation.

The adhesion of hydrogels like this compound to biological tissues is a key property for applications such as wound dressings and tissue adhesives. Theoretical models of hydrogel adhesion often employ concepts from fracture mechanics and contact mechanics. The cohesive-zone model, for example, describes the energy dissipation at the interface during debonding. hyunwooyuk.com The intrinsic work of adhesion, interfacial strength, and energy dissipation in the bulk hydrogel are key parameters in these models. hyunwooyuk.com For polyelectrolyte hydrogels, the osmotic pressure due to counterions at the interface can also contribute significantly to adhesion or repulsion. aps.org

Another important aspect of bio-material interaction is the foreign body response, where the immune system reacts to the implanted material. Agent-based modeling is a computational approach that can simulate the complex interactions between different cell types (e.g., macrophages, fibroblasts) and the biomaterial surface. researchgate.net These models can help in predicting the long-term biocompatibility of this compound and in designing materials that elicit a more favorable biological response.

Advanced Analytical Techniques for Feracryl Research

Chromatographic Methodologies

Chromatographic techniques are essential for separating and analyzing components within a sample based on their differential partitioning between a stationary phase and a mobile phase. For Feracryl, these methods are vital for assessing purity, monitoring changes in molecular characteristics, and identifying degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for validating the purity of synthesized compounds and assessing physicochemical properties like solubility and stability under various conditions. HPLC is particularly valuable in forced degradation studies, which are conducted to understand how a compound behaves under stress conditions such as exposure to acid, base, oxidation, heat, or light. jclmm.comglobalresearchonline.net By subjecting this compound to these conditions and analyzing the resulting samples with HPLC, researchers can identify and quantify degradation products. jclmm.comglobalresearchonline.netnih.gov

HPLC methods can be developed to be specific for the target compound, ensuring that its signal is distinguishable from potential impurities or degradation products. scholarsresearchlibrary.com The specificity of an HPLC method is typically evaluated during method validation by analyzing samples containing the compound in the presence of known or potential interferences. scholarsresearchlibrary.com Detection in HPLC is often achieved using techniques like UV-Visible spectroscopy, conductivity, or evaporative light-scattering detection (ELSD). scholarsresearchlibrary.com Peak purity assessments, often performed using UV detection with diode array detectors (DAD), are critical in degradation studies to confirm that a chromatographic peak corresponds to a single compound and is not co-eluting with impurities. nih.govphcogj.comchromatographyonline.com A peak is considered spectrally pure if its purity angle is less than its purity threshold. chromatographyonline.com

Gel Permeation Chromatography (GPC) for Molecular Weight and Degradation Monitoring

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. youtube.com For this compound, a polymer-based compound, GPC is instrumental in assessing its physicochemical properties and monitoring degradation by tracking changes in molecular weight. youtube.com

GPC separates molecules based on their hydrodynamic volume as they pass through a porous stationary phase. Larger molecules elute faster as they cannot enter the smaller pores, while smaller molecules penetrate the pores and have a longer path through the column, thus eluting later. youtube.com This technique allows for the determination of various molecular weight averages, such as number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. youtube.com

Monitoring the degradation of polymeric materials like this compound can be effectively performed using GPC. jyu.finih.gov As the polymer chains break down, the average molecular weight decreases, and the molecular weight distribution may change. GPC can track these changes over time, providing insights into the degradation kinetics and mechanisms. youtube.comjyu.finih.govnih.gov

Supercritical Fluid Chromatography (SFC) for Enantiomer Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is recognized as a powerful tool for the separation of chiral compounds, which exist as non-superimposable mirror images called enantiomers. chromatographyonline.comchromatographyonline.comselvita.comnih.govafmps.be Enantiomers can exhibit different biological activities, making their separation and analysis crucial, particularly in the pharmaceutical industry. selvita.com

SFC offers several advantages for chiral separations compared to traditional HPLC, including faster analysis times, lower solvent consumption, and reduced environmental impact due to the use of CO2. chromatographyonline.comchromatographyonline.comselvita.com Chiral separation in SFC is achieved using chiral stationary phases (CSPs) that interact differently with the individual enantiomers. chromatographyonline.comafmps.be

While the provided information does not indicate that this compound itself is chiral, SFC would be the method of choice if this compound were to exist as enantiomers or if the analysis of chiral impurities related to its synthesis or degradation was required. The technique's ability to efficiently separate enantiomers makes it a valuable tool in the analytical chemist's arsenal (B13267) for characterizing chiral substances.

Spectroscopic Characterization Techniques

Spectroscopic techniques involve the interaction of electromagnetic radiation with a sample to obtain information about its structure, composition, and concentration.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption or transmission of UV and visible light through a sample. technologynetworks.com This technique is useful for quantifying the concentration of substances that absorb light in the UV-Vis region and for obtaining information about their electronic structure. technologynetworks.comlcms.cz

For this compound, UV-Vis spectroscopy can be used to quantify its concentration in solutions by measuring the absorbance at a specific wavelength where it exhibits maximum absorption. It can also be used to assess physicochemical properties and monitor concentration-dependent absorbance profiles.

UV-Vis spectroscopy is frequently coupled with HPLC (HPLC-UV or HPLC-DAD) for detection and peak purity assessment, as mentioned earlier. nih.govscholarsresearchlibrary.comphcogj.comchromatographyonline.com Changes in the UV-Vis spectrum, such as shifts in peak absorbance wavelengths or changes in intensity, can provide insights into structural changes or interactions. technologynetworks.comrsc.org Time-dependent UV-Vis spectroscopy can be used to monitor the kinetics of reactions or degradation processes by tracking changes in absorbance over time. lcms.czhumanjournals.com This can be particularly useful for studying the stability of this compound under different conditions.

While specific UV-Vis spectral data for this compound is not detailed in the search results, the general principles and applications of UV-Vis spectroscopy for quantification, characterization, and degradation monitoring are directly relevant to the analysis of chemical compounds like this compound.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within the this compound molecule . These techniques measure the absorption of infrared radiation by the sample, which causes molecular vibrations thermofisher.comrockymountainlabs.com. The specific frequencies at which absorption occurs are characteristic of particular chemical bonds and functional groups, such as carbonyl (C=O) and acrylate (B77674) (C=C) groups thermofisher.comrockymountainlabs.com. By analyzing the resulting spectrum, researchers can confirm the presence of the expected functional groups in this compound and assess the compound's purity by identifying unexpected peaks that might indicate impurities .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular configuration and connectivity of atoms in this compound . NMR measures the interaction of atomic nuclei with a magnetic field and radiofrequency radiation, providing detailed information about the local chemical environment of specific nuclei, such as hydrogen (¹H) and carbon-13 (¹³C) thermofisher.comrockymountainlabs.com. Analysis of NMR spectra, including chemical shifts, splitting patterns, and integration, allows for the assignment of signals to specific atoms within the this compound structure, confirming the arrangement of acrylate ligands around the iron center . Two-dimensional NMR experiments, such as COSY and HSQC, can further aid in establishing correlations between nuclei and confirming the molecular structure ajol.inforesearchgate.net.

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for identifying and profiling impurities sterlingpharmasolutions.comresearchgate.net. MS measures the mass-to-charge ratio of ions, providing precise information about the molecular weight of the intact molecule and its fragments researchgate.netamericanpharmaceuticalreview.com. This data is crucial for confirming the elemental composition and structural integrity of this compound americanpharmaceuticalreview.com.

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for impurity profiling researchgate.netveeprho.com. LC-MS separates components in a sample before they enter the mass spectrometer, allowing for the detection and identification of impurities even at low concentrations researchgate.netveeprho.com. High-resolution MS can provide accurate mass measurements, enabling the determination of the elemental composition of impurities americanpharmaceuticalreview.com. Tandem MS (MS/MS) experiments can further fragment the ions, providing structural information about both the parent compound and its impurities americanpharmaceuticalreview.com.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over a specific temperature range iosrphr.orgxrfscientific.comlabmanager.com. This technique is useful for determining the thermal stability of this compound, identifying decomposition temperatures, and quantifying volatile components, such as residual solvents or adsorbed water xrfscientific.comlabmanager.com. The TGA curve, which plots mass loss against temperature, provides insights into the different stages of thermal decomposition and the temperatures at which these events occur.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature iosrphr.orgxrfscientific.comlabmanager.com. DSC is used to study thermal transitions in this compound, such as melting, crystallization, and glass transitions xrfscientific.comlabmanager.commooreanalytical.com. It can also provide information about energy changes associated with decomposition or other thermal events xrfscientific.commooreanalytical.com. DSC thermograms, which show heat flow versus temperature, can reveal important information about the physical state and thermal behavior of this compound.

Microscopy and Surface Characterization

Microscopy and surface characterization techniques are used to examine the morphology, particle size, and surface properties of this compound. Techniques such as Scanning Electron Microscopy (SEM) can provide high-resolution images of this compound particles, revealing their shape and surface texture nih.govmdpi.com. Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, can be used for elemental analysis of the surface and any visible impurities mdpi.com.

Atomic Force Microscopy (AFM) provides detailed information about the surface topography and roughness at the nanoscale researchgate.nettechbriefs.com. This is particularly relevant for understanding the physical form of this compound, especially if it is prepared as a powder with specific particle size requirements . Surface characterization techniques can also assess properties like surface energy and wetting behavior, which can be important for the handling and application of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to examine the surface topography and morphology of materials at high magnifications, ranging from 10 to 200,000 times, and even up to 1,000,000 times in some modern instruments ebsco.comthermofisher.comscirp.org. It operates by scanning a focused electron beam across the specimen's surface and detecting secondary and backscattered electrons emitted from the material ebsco.compsu.edu. This process generates high-resolution images with a notable depth of field, providing a three-dimensional appearance of the sample's surface ebsco.com. SEM is applicable to a wide range of materials, including polymers and inorganic compounds ebsco.comthermofisher.com.

For this compound, particularly in its powder form produced by methods like spray drying which yields particles below 100 micrometers , SEM can provide valuable information about the shape, size distribution, and surface features of individual particles. This is important because particle morphology and size can significantly impact the compound's handling properties, dissolution rate, and interaction with biological tissues in medical applications. SEM can reveal whether the particles are spherical, irregular, aggregated, or possess specific surface textures. Combining SEM with Energy-Dispersive X-ray Spectroscopy (EDS) allows for elemental analysis of the surface, confirming the presence and distribution of iron and other constituent elements within the observed morphology scirp.orgpsu.edumdpi.com. While general applications of SEM are well-documented for materials science and particle analysis ebsco.comthermofisher.comscirp.orgpsu.edumdpi.com, specific published research detailing SEM analysis of this compound was not found in the provided search results. However, given this compound's typical forms and applications, SEM is a highly relevant technique for its physical characterization.

Atomic Force Microscopy (AFM) and Scanning Probe Microscopy (SPM)

Atomic Force Microscopy (AFM) is a type of Scanning Probe Microscopy (SPM) that offers ultra-high-resolution imaging of surfaces, capable of resolving features down to fractions of a nanometer or even on an atomic scale nih.govoxinst.comoxinst.com. Unlike SEM, AFM uses a physical probe with a sharp nanoscale tip that interacts directly with the sample surface oxinst.comnrel.gov. This interaction, which can be based on forces (in AFM) or other properties like tunneling current (in Scanning Tunneling Microscopy, STM, another SPM technique), is monitored as the tip is raster-scanned across the surface oxinst.comnrel.govmpg.de. AFM can operate in various environments, including air and liquid, making it suitable for studying a wide range of materials, including soft biological samples and polymers nih.govoxinst.comuthscsa.edu.

Other Advanced Analytical Approaches

Beyond imaging techniques, other advanced analytical methods are crucial for understanding the behavior of this compound in solution and confirming its elemental composition and stoichiometry.

Dynamic Light Scattering (DLS) for Hydrodynamic Properties

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the hydrodynamic size and size distribution of molecules and particles in solution, typically in the submicron range wyatt.comcoriolis-pharma.commalvernpanalytical.comunchainedlabs.comnih.gov. DLS works by measuring the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid wyatt.comcoriolis-pharma.comunchainedlabs.com. The rate of these fluctuations is related to the diffusion coefficient of the particles, which can then be converted to a hydrodynamic radius using the Stokes-Einstein equation wyatt.comcoriolis-pharma.com.

Refractometry for Refractive Index Increment

Refractometry is an analytical method used to measure the refractive index of a substance wikipedia.orgrudolphresearch.commt.com. The refractive index is a dimensionless number that describes how light is refracted as it passes through a substance and is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance rudolphresearch.commt.com. Refractometry can be used to identify liquids, assess purity, and determine the concentration of dissolved substances in a solution wikipedia.orgrudolphresearch.com. Measurements are typically taken at a specific wavelength, commonly the sodium D-line (589.3 nm) wikipedia.orgmt.com.

For polymeric solutions, the refractive index increment (dn/dc) is a crucial parameter. It represents the change in refractive index of a solution with respect to the change in concentration of the solute. This value is essential for determining the molecular weight of a polymer using light scattering techniques, such as Static Light Scattering (SLS), which is often coupled with DLS unchainedlabs.com. While the provided search results describe refractometry as a general technique wikipedia.orgrudolphresearch.commt.com and mention the need for refractive index in DLS measurements wyatt.comcoriolis-pharma.com, specific refractometry data or refractive index increment values for this compound were not found. However, measuring the refractive index increment would be a necessary step for advanced characterization techniques like SLS if applied to this compound solutions.

Elemental Analysis for Iron Content and Stoichiometry

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For this compound, an iron salt of polyacrylic acid, determining the iron content is critical for understanding its chemical composition and stoichiometry ontosight.aieco-vector.com. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used for precise quantification of the iron content in a sample uspnf.combioline.org.br.